D-erythro-Sphingosine C-15
Overview
Description
D-erythro-Sphingosine C-15: is a naturally-occurring but rare form of sphingosine. It is characterized by a 15-carbon unsaturated hydrocarbon chain. This compound is primarily used as an internal standard in the analysis of sphingoid compounds by chromatographic or spectrometric methods .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-erythro-Sphingosine C-15 involves several key steps. One common method starts with the olefin cross-metathesis of vinyl ketone with 1-pentadecene in the presence of a Grubbs catalyst. This reaction yields the desired amino ketone with high regioselectivity . The amino ketone is then reduced using lithium tri-tert-butoxyaluminohydride in ethanol at -78°C to produce the corresponding alcohol . Finally, the benzoyl group is removed by treatment with sodium hydroxide in methanol, yielding D-erythro-Sphingosine .
Industrial Production Methods: Industrial production of this compound is typically carried out using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified using chromatographic techniques to achieve the desired purity level for research applications .
Chemical Reactions Analysis
Types of Reactions: D-erythro-Sphingosine C-15 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sphingosine-1-phosphate, a bioactive lipid involved in cell signaling.
Reduction: Reduction of the amino ketone intermediate to the corresponding alcohol is a key step in its synthesis.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium tri-tert-butoxyaluminohydride in ethanol at -78°C is used for the reduction step.
Substitution: Substitution reactions often involve reagents like acyl chlorides or sulfonyl chlorides under basic conditions.
Major Products Formed:
Sphingosine-1-phosphate: Formed through oxidation and plays a crucial role in cell signaling.
Various derivatives: Formed through substitution reactions, which can be used for further research and applications.
Scientific Research Applications
D-erythro-Sphingosine C-15 has a wide range of scientific research applications:
Mechanism of Action
D-erythro-Sphingosine C-15 exerts its effects primarily through its conversion to sphingosine-1-phosphate by sphingosine kinases. Sphingosine-1-phosphate is a potent signaling molecule that regulates various cellular functions, including proliferation, survival, migration, and adhesion . The compound also inhibits protein kinase C, affecting cell regulation and several signal transduction pathways .
Comparison with Similar Compounds
D-erythro-Sphinganine: A diastereomer of D-erythro-Sphingosine, used in similar research applications.
D-erythro-Sphingosine C-18: Another form of sphingosine with an 18-carbon chain, commonly found in mammalian tissues.
Uniqueness: D-erythro-Sphingosine C-15 is unique due to its 15-carbon chain length, which is less common compared to other sphingosine derivatives. This unique structure allows it to be used as an internal standard in specific analytical methods, providing accurate and reliable results in the analysis of sphingoid compounds .
Properties
IUPAC Name |
(E,2S)-2-aminopentadec-4-ene-1,3-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)14(16)13-17/h11-12,14-15,17-18H,2-10,13,16H2,1H3/b12-11+/t14-,15?/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQIYZIHZCLRSR-BVEOJVQKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CC(C(CO)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC/C=C/C([C@H](CO)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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